molecular formula C5H10O4 B072423 2,3-Dihydroxypropyl acetate CAS No. 1335-58-6

2,3-Dihydroxypropyl acetate

Cat. No. B072423
CAS RN: 1335-58-6
M. Wt: 134.13 g/mol
InChI Key: KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Patent
US05434278

Procedure details

Acetoglyceride fat mixtures are prepared using the interesterification procedure of Example 1, except that the interesterification mixture contains hydrogenated canola with both tripropionin (1.25 moles, 2.25 moles and 6 moles per mole hydrogenated canola) and triacetin (in the same proportions), the reaction temperature is 120° to 125° C., and 0.2 to 0.5% sodium methoxide is employed. Though reactions are run for about 5 to 30 minutes, most are complete in less than 10 minutes. The samples are steam deodorized after interesterification as set out in Example 1.
Quantity
1.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH2:2][C:3]([O:5][CH2:6][CH:7]([O:14]C(CC)=O)[CH2:8][O:9]C(CC)=O)=[O:4].CC(=O)OCC(COC(=O)C)OC(=O)C.C[O-].[Na+]>>[CH3:2][C:3]([O:5][CH2:6][CH:7]([OH:14])[CH2:8][OH:9])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
1.25 mol
Type
reactant
Smiles
CCC(=O)OCC(COC(=O)CC)OC(=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC(OC(C)=O)COC(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is 120° to 125° C.
WAIT
Type
WAIT
Details
most are complete in less than 10 minutes

Outcomes

Product
Details
Reaction Time
17.5 (± 12.5) min
Name
Type
product
Smiles
CC(=O)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05434278

Procedure details

Acetoglyceride fat mixtures are prepared using the interesterification procedure of Example 1, except that the interesterification mixture contains hydrogenated canola with both tripropionin (1.25 moles, 2.25 moles and 6 moles per mole hydrogenated canola) and triacetin (in the same proportions), the reaction temperature is 120° to 125° C., and 0.2 to 0.5% sodium methoxide is employed. Though reactions are run for about 5 to 30 minutes, most are complete in less than 10 minutes. The samples are steam deodorized after interesterification as set out in Example 1.
Quantity
1.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH2:2][C:3]([O:5][CH2:6][CH:7]([O:14]C(CC)=O)[CH2:8][O:9]C(CC)=O)=[O:4].CC(=O)OCC(COC(=O)C)OC(=O)C.C[O-].[Na+]>>[CH3:2][C:3]([O:5][CH2:6][CH:7]([OH:14])[CH2:8][OH:9])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
1.25 mol
Type
reactant
Smiles
CCC(=O)OCC(COC(=O)CC)OC(=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC(OC(C)=O)COC(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is 120° to 125° C.
WAIT
Type
WAIT
Details
most are complete in less than 10 minutes

Outcomes

Product
Details
Reaction Time
17.5 (± 12.5) min
Name
Type
product
Smiles
CC(=O)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.